Diethenyl (2-cyanoethenyl)phosphonate
Description
Diethenyl (2-cyanoethenyl)phosphonate (CAS 10123-62-3), also referred to as diethyl (2-cyanoethyl)phosphonate, is a phosphonate ester characterized by a direct carbon-phosphorus (C-P) bond and a cyanoethyl substituent. Its molecular formula is C₇H₁₄NO₃P, with a molecular weight of 191.16 g/mol and a density of 1.096 g/cm³ . The compound is synthesized via:
- Base-catalyzed condensation of diethyl phosphite with acrylonitrile .
- Arbuzov reaction of triethylphosphate and chloropropionitrile .
It exhibits notable anti-inflammatory and analgesic properties, as demonstrated in preclinical models (Tables 3–4, ). Its stability, attributed to the C-P bond, makes it resistant to enzymatic and chemical hydrolysis, a key advantage over phosphate esters .
Properties
CAS No. |
61262-51-9 |
|---|---|
Molecular Formula |
C7H8NO3P |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
3-bis(ethenoxy)phosphorylprop-2-enenitrile |
InChI |
InChI=1S/C7H8NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H,1-2H2 |
InChI Key |
YCGXJKWOHXCVSN-UHFFFAOYSA-N |
Canonical SMILES |
C=COP(=O)(C=CC#N)OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodological Advancements
Nucleophilic Substitution and Methylation Strategy
A landmark method for synthesizing structurally analogous phosphonates involves a two-step process: nucleophilic substitution followed by methylation . This approach, detailed in a 2022 patent, employs diethyl phosphite and bromoacetonitrile as starting materials.
Step 1: Synthesis of Cyanomethyl Diethyl Phosphate
In the presence of sodium ethoxide, diethyl phosphite reacts with bromoacetonitrile in dimethylformamide (DMF) at 60–70°C to yield cyanomethyl diethyl phosphate. The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of bromoacetonitrile. Key parameters include:
- Molar ratio : 1:1.1:1.1 (diethyl phosphite : sodium ethoxide : bromoacetonitrile)
- Solvent : DMF (4 volumes relative to diethyl phosphite)
- Yield : 83% after extraction and purification.
Step 2: Methylation to Form (1-Cyanoethyl) Diethyl Phosphate
The intermediate undergoes methylation using methyl iodide and sodium hydride in tetrahydrofuran (THF) at 50°C. This step introduces the methyl group adjacent to the cyano functionality, completing the synthesis. Critical conditions include:
- Molar ratio : 1:2:1.5 (cyanomethyl diethyl phosphate : sodium hydride : methyl iodide)
- Reaction time : 5–6 hours
- Yield : 68–75% after distillation.
Mechanistic Insights
The methylation step proceeds via deprotonation of the cyanomethyl group by sodium hydride, forming a resonance-stabilized carbanion. Subsequent nucleophilic attack on methyl iodide yields the final product. Steric and electronic factors dictate regioselectivity, ensuring minimal byproduct formation.
Comparative Analysis of Prior Art vs. Modern Methods
Historically, phosphonate synthesis faced challenges such as ultralow-temperature requirements and multi-step protocols . For example, earlier routes required temperatures as low as −78°C and three sequential reactions, resulting in impractical scalability. In contrast, the contemporary two-step method offers:
- Reduced energy consumption (reactions at 50–70°C vs. cryogenic conditions)
- Simplified purification (liquid-liquid extraction vs. chromatography)
- Higher overall yields (75% vs. <50% in legacy methods).
Optimization Strategies and Reaction Engineering
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
Data Tables: Reaction Parameters and Outcomes
Chemical Reactions Analysis
Types of Reactions
Diethenyl (2-cyanoethenyl)phosphonate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Aminophosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethenyl (2-cyanoethenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Acts as a fluorescent substrate for carbon-phosphorous lyase, aiding in enzyme studies.
Medicine: Investigated for its potential use in antiviral drug synthesis, particularly for HIV-1.
Industry: Employed in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diethenyl (2-cyanoethenyl)phosphonate exerts its effects involves its interaction with various molecular targets:
Comparison with Similar Compounds
Diethyl 2-Chloroethanephosphonate (CAS 10419-79-1)
- Structure: Chloroethyl substituent instead of cyanoethyl.
- Molecular Formula : C₆H₁₄ClO₃P.
- Properties: The chloro group increases reactivity due to its electronegativity, but reduces metabolic stability compared to the cyano group. No reported bioactivity in inflammation models.
- Synthesis : Prepared via Arbuzov reaction or halogenation of phosphonates .
Diethyl (Hydroxymethyl)phosphonate (CAS 3084-40-0)
Dimethyl-(3,3-Difluoro-2,2-Dihydroxyheptyl)phosphonate
Phosphonic Acid, (1-Cyano-2-Phenylethenyl)-, Diethyl Ester (CAS 18896-73-6)
- Structure: Cyano group conjugated with a phenylvinyl moiety.
Key Findings :
Insights :
- The Wittig-Homer reaction offers higher yields for cyanoethylphosphonates compared to triethylphosphite-based methods .
- Chloro- and fluoro-substituted phosphonates require specialized handling (e.g., dichloroacetylene is explosive) .
Pharmaceutical Formulation Comparison
| Compound | Formulation Type | Excipients | Bioavailability |
|---|---|---|---|
| This compound | Gel (1–5%) | Carbopol, diethylene glycol monoethyl ether | High (topical) |
| Diethyl (Hydroxymethyl)phosphonate | Not applicable | N/A | Low |
Advantages :
- The gel formulation of this compound ensures sustained release and localized action .
Q & A
Q. What is the standard synthesis protocol for Diethenyl (2-cyanoethenyl)phosphonate, and what experimental precautions are critical?
The compound is synthesized via diazotransfer reactions using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to convert carbonyl precursors to diazo intermediates. Key steps include:
- Slow addition of the sulfonyl azide to the phosphonate precursor under inert conditions to minimize explosive hazards.
- Purification via column chromatography to isolate the diazo product, with the sulfonamide byproduct removed by filtration . Safety protocols from Prudent Practices in the Laboratory (e.g., hazard analysis, fume hood use, and PPE) are mandatory due to the instability of diazo compounds .
Q. How can researchers confirm the structural integrity and purity of this compound?
31P NMR spectroscopy is the primary method for structural verification. The phosphorus environment in phosphonates produces distinct chemical shifts (e.g., diethyl phosphonate shows δ = 18–25 ppm). Coupling patterns (e.g., ³JPH for three-bond interactions) further validate connectivity . Purity is assessed via HPLC or GC-MS , with attention to residual solvents or sulfonamide byproducts .
Q. What are the common storage and handling practices for this compound?
- Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent decomposition.
- Avoid exposure to heat, light, or mechanical shock due to diazo group instability.
- Use explosion-proof equipment during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
Yield discrepancies often arise from competing side reactions (e.g., carbene formation or dimerization). Strategies include:
Q. What mechanistic insights explain the reactivity of this compound in cyclopropanation or alkyne-forming reactions?
The diazo group undergoes metal-catalyzed carbene transfer (e.g., Rh or Cu catalysts), enabling cyclopropanation via [2+1] cycloaddition. For alkyne synthesis, the Ohira-Bestmann reagent (generated in situ from dimethyl diazophosphonate) facilitates aldehyde-to-alkyne conversion via β-elimination . Computational studies (DFT) suggest electron-withdrawing cyano groups stabilize transition states, enhancing reaction efficiency .
Q. How can researchers address challenges in characterizing phosphonate-metal interactions for materials science applications?
For phosphonate-based metal-organic frameworks (MOFs) :
- Use X-ray crystallography to resolve coordination modes (e.g., monodentate vs. bridging).
- FT-IR identifies P=O and P–O–M vibrational bands.
- XPS quantifies phosphorus oxidation states and metal-phosphonate bonding . Recent work on phosphonate-MOF semiconductors highlights the role of linker design in tuning bandgap properties .
Q. What analytical methods differentiate phosphonate speciation in complex mixtures (e.g., biological or environmental samples)?
- LC-MS/MS with ion-pairing reagents (e.g., tetrabutylammonium) separates phosphonate analogs.
- 31P NMR with isotopic labeling tracks metabolic transformations in enzymatic studies (e.g., fosfomycin biosynthesis) . Challenges persist in resolving structurally similar phosphonates, driving demand for advanced QSPR models or machine learning tools .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
